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Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in

the mammalian central and peripheral nervous systems. It is implicated in a wide range of

physiological processes, including feeding behavior, anxiety, and epilepsy. NPY exerts its

effects through a family of G protein-coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5.

The C-terminal fragments of NPY, such as Neuropeptide Y (29-64), are known to be selective

agonists for the NPY Y2 receptor. The Y2 receptor is predominantly found presynaptically,

where its activation typically leads to the inhibition of neurotransmitter release. This makes

NPY (29-64) and other Y2 agonists valuable tools for investigating the role of the NPY system

in various physiological and pathological conditions. These application notes provide an

overview of the in vivo application of NPY (29-64), including recommended concentration

ranges, experimental protocols, and relevant signaling pathways.

Data Presentation: Effective Concentrations of NPY
C-Terminal Fragments and Analogs in vivo
Due to the limited availability of direct in vivo studies on NPY (29-64), the following table

includes data from studies on other NPY C-terminal fragments and Y2 receptor agonists to

provide a comparative reference for determining effective concentrations.
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Compound
Animal
Model

Administrat
ion Route

Effective
Concentrati
on/Dosage

Observed
Effect

Reference

PYY(3-36)

(Y2 Agonist)
Mouse

Intraperitonea

l (i.p.)

1 µ g/100 g

body weight

Increased

novel object

exploration

[1]

Modified NPY

nonapeptide

(NP9)

Rat
Intranasal

(i.n.)
0.02 mg/kg

Improved

spatial

memory and

learning

NPY Rat

Intracerebrov

entricular

(ICV)

1.17-4.70

nmol

Dose-

dependent

increase in

striatal

dopamine

release

[2]

NPY Chick

Intracerebrov

entricular

(ICV)

188 or 375

pmol

Lowered

respiratory

quotient and

rectal

temperature

[3]

NPY Mouse

Intracerebrov

entricular

(ICV)

10-480 pmol

Altered pain

threshold in a

test-

dependent

manner

[4]

hGH (178-

191)
Rat

Intravenous

(i.v.)

5 nmol/kg

body weight

Reduced

insulin

sensitivity

[5]

Note: The effective concentration of NPY (29-64) in vivo will depend on the specific research

question, the animal model used, and the route of administration. It is recommended to perform

a dose-response study to determine the optimal concentration for your specific experimental
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setup. Based on the data for related C-terminal fragments, a starting dose in the low microgram

per kilogram range for systemic administration or picomolar to nanomolar range for central

administration could be a reasonable starting point.

Signaling Pathway
Activation of the NPY Y2 receptor by agonists such as NPY (29-64) initiates a signaling

cascade that is primarily inhibitory. The Y2 receptor is coupled to Gαi/o proteins. Upon ligand

binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which in turn

decreases intracellular cyclic AMP (cAMP) levels. The activated G protein can also modulate

ion channel activity, typically inhibiting voltage-gated calcium channels and activating inwardly

rectifying potassium channels. This leads to a reduction in neuronal excitability and

neurotransmitter release.
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NPY Y2 Receptor Signaling Pathway.
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Intracerebroventricular (ICV) Injection in Rodents
This protocol is suitable for delivering NPY (29-64) directly into the central nervous system,

bypassing the blood-brain barrier.

Materials:

NPY (29-64) peptide

Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline (0.9% NaCl)

Stereotaxic apparatus

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

Hamilton syringe (10 µL) with a 26-gauge needle

Surgical tools (scalpel, drill, etc.)

Suturing material

Procedure:

Preparation of NPY (29-64) Solution: Dissolve NPY (29-64) in aCSF or sterile saline to the

desired concentration. Ensure the solution is sterile-filtered.

Animal Anesthesia and Preparation: Anesthetize the rodent using an appropriate method.

Once anesthetized, place the animal in the stereotaxic apparatus. Shave and clean the scalp

with an antiseptic solution.

Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a

stereotaxic atlas to determine the coordinates for the desired ventricle (e.g., lateral ventricle).

Drill a small hole through the skull at the determined coordinates.

Injection: Slowly lower the Hamilton syringe needle to the target depth. Infuse the NPY (29-

64) solution at a slow rate (e.g., 0.5 µL/min) to avoid tissue damage. The total volume is

typically 1-5 µL.
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Post-Injection: After the injection is complete, leave the needle in place for a few minutes to

allow for diffusion and prevent backflow. Slowly retract the needle.

Closure and Recovery: Suture the scalp incision. Monitor the animal until it has fully

recovered from anesthesia. Provide appropriate post-operative care.
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Intracerebroventricular Injection Workflow.
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Intranasal (i.n.) Administration in Rodents
This non-invasive method allows for the delivery of peptides to the brain, bypassing the blood-

brain barrier to some extent via the olfactory and trigeminal pathways.

Materials:

NPY (29-64) peptide

Sterile saline (0.9% NaCl) or a suitable vehicle

Micropipette with fine tips

Anesthetic (optional, for mild sedation)

Procedure:

Preparation of NPY (29-64) Solution: Dissolve NPY (29-64) in the chosen vehicle to achieve

a high concentration in a small volume.

Animal Restraint: Gently restrain the conscious animal in a supine position. If using

anesthesia, ensure it is light to maintain breathing and swallowing reflexes.

Administration: Using a micropipette, apply small droplets (2-5 µL) of the NPY (29-64)

solution into one nostril, allowing the animal to inhale the droplet. Alternate between nostrils

for subsequent droplets.

Post-Administration: Keep the animal in a supine position for a short period after

administration to facilitate absorption.

Monitoring: Return the animal to its cage and monitor for any adverse reactions.
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Intranasal Administration Workflow.

Conclusion
NPY (29-64), as a selective Y2 receptor agonist, is a valuable tool for neuroscience research.

While direct in vivo dosage data is sparse, information from related C-terminal fragments

provides a solid foundation for initiating studies. The provided protocols for ICV and intranasal

administration offer standardized methods for delivering this peptide to the central nervous

system in rodent models. It is imperative to conduct pilot studies to determine the optimal

effective concentration for your specific experimental paradigm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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